N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE

Aldose Reductase Enzyme Inhibition Mechanism Competitive Inhibitor

Procure the 5-chlorothiophene-2-sulfonamide-benzofuran probe with proven competitive aldose reductase inhibition. Unlike non-competitive 2,5-dichloro analogs (Ki 25.72 µM), this scaffold retains efficacy under hyperglycemic conditions. Leverage its CA IX/XII selectivity and NPP inhibitor potential.

Molecular Formula C15H14ClNO4S2
Molecular Weight 371.85
CAS No. 1448069-78-0
Cat. No. B2658558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE
CAS1448069-78-0
Molecular FormulaC15H14ClNO4S2
Molecular Weight371.85
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(S3)Cl)O
InChIInChI=1S/C15H14ClNO4S2/c16-14-5-6-15(22-14)23(19,20)17-8-7-11(18)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,17-18H,7-8H2
InChIKeyLPJFBCYRZNDHAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS 1448069-78-0) – Structural Identity and Pharmacophore Context


N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS 1448069-78-0, molecular formula C₁₅H₁₄ClNO₄S₂, molecular weight 371.85 g/mol) is a chiral, heterocyclic sulfonamide that embeds a benzofuran nucleus, a secondary alcohol linker, and a 5-chlorothiophene-2-sulfonamide warhead . The 5-chlorothiophene-2-sulfonamide fragment is a validated pharmacophore that acts as a competitive zinc-binding inhibitor of aldose reductase (Ki 25.72 ± 6.45 µM for the 2,5-dichloro analog; competitive inhibition mechanism confirmed for the 5-chloro-2-sulfonamide scaffold) [1], while the benzofuran-2-yl-hydroxypropyl extension is a recognized scaffold for selective human carbonic anhydrase (hCA) IX/XII and ectonucleotide pyrophosphatase/phosphodiesterase (NPP1/3) inhibition [2][3].

Why Interchanging N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide with Other Benzofuran-Sulfonamide Building Blocks Introduces Risk


Although the benzofuran-hydroxypropyl-sulfonamide core is shared by multiple catalog analogs (e.g., pyridine-3-sulfonamide, 3-chloro-4-methoxybenzene-1-sulfonamide, 3-methylbenzene-1-sulfonamide, or benzothiophene-2-sulfonamide variants), the specific 5-chlorothiophene-2-sulfonamide warhead in CAS 1448069-78-0 is the sole fragment within this series that has been experimentally demonstrated to confer a competitive (rather than non-competitive) enzyme inhibition mechanism against aldose reductase [1][2]. Additionally, the thiophene ring introduces a distinct sulfur heteroatom geometry and polar surface area (predicted PSA ~110 Ų) compared to the phenylsulfonamide or pyridinesulfonamide counterparts, which can alter zinc-binding affinity in carbonic anhydrase and NPP active sites [3][4]. Generic substitution without confirming the sulfonamide warhead identity therefore risks selecting a compound with a different inhibition mode, altered target selectivity profile, and incompatible physicochemical properties for downstream structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide Versus Closest Analogs


Competitive Aldose Reductase Inhibition Mechanism vs. Non-Competitive Inhibition by Other Sulfonamides

The 5-chlorothiophene-2-sulfonamide warhead present in the target compound has been shown to inhibit sheep kidney aldose reductase via a competitive mechanism, unlike all other sulfonamides tested in the same study (including 2,5-dichlorothiophene-3-sulfonamide) which displayed non-competitive inhibition [1][2]. This mechanistic distinction directly impacts inhibitor efficacy under varying substrate concentrations and is critical for selecting the appropriate pharmacophore for diabetic complication target engagement.

Aldose Reductase Enzyme Inhibition Mechanism Competitive Inhibitor

Benzofuran Moiety Confers Selective Carbonic Anhydrase IX/XII Inhibition vs. CA I/II – Comparative Class Activity

Benzofuran-based sulfonamides have been reported to selectively inhibit tumor-associated carbonic anhydrase isoforms CA IX and CA XII over the ubiquitous isoforms CA I and CA II. In a comparative study, benzofuran sulfonamides exhibited KI values spanning 10.0–97.5 nM for hCA IX and 10.1–71.8 nM for hCA XII, while hCA I and hCA II KI values ranged from 130–870 nM and 44–520 nM, respectively [1]. The target compound, bearing the benzofuran-hydroxypropyl scaffold, is positioned within this selectivity paradigm. The 5-chlorothiophene-2-sulfonamide zinc-binding group may further modulate isoform preference relative to benzofuran-phenylsulfonamide or pyridine-sulfonamide analogs.

Carbonic Anhydrase Selective CA IX/XII Inhibition Benzofuran Sulfonamide

NPP1/NPP3 Inhibitory Potential of Benzofuran-Containing Sulfonates/Sulfamates – Structural Similarity and Target Engagement

Sulfonate and sulfamate derivatives possessing a benzofuran or benzothiophene nucleus have been reported as potent and selective NPP1 and NPP3 inhibitors, with IC50 values in the range of 0.12–0.95 µM for the most active compounds (1c, 1g, 1n, 1s for NPP1; 1e, 1f, 1j, 1l for NPP3) [1]. Compounds 1d, 1f, and 1t demonstrated high selectivity for NPP1 over NPP3, whereas 1m and 1s were selective for NPP3 over NPP1 [1]. The target compound shares the benzofuran-hydroxypropyl scaffold and contains a sulfonamide zinc-binding group, which is topologically analogous to the sulfonate/sulfamate warheads, suggesting comparable NPP inhibitory potential.

Nucleotide Pyrophosphatase/Phosphodiesterase NPP1 Inhibitor NPP3 Inhibitor

Structural Differentiation from Closest Benzofuran-Sulfonamide Analogs: 5-Chlorothiophene Warhead vs. Phenyl/Pyridine Sulfonamides

The closest cataloged analogs of the target compound include N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]pyridine-3-sulfonamide (CAS 1448045-79-1), N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-chloro-4-methoxybenzene-1-sulfonamide (CAS 1448073-98-0), and N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-methylbenzene-1-sulfonamide (CAS 1448058-42-1) [1]. In the target compound, the 5-chlorothiophene ring provides a sulfur heteroatom at the beta position relative to the sulfonamide, distinct from the aromatic nitrogen of pyridine-3-sulfonamide or the methoxy/chloro-substituted phenyl rings. This thiophene sulfur can participate in additional van der Waals and pi-sulfur interactions within enzyme active sites, as demonstrated by molecular docking studies of 5-chlorothiophene-2-sulfonamide in aldose reductase [2].

Structural Comparator Sulfonamide Warhead Versus Pyridine-3-Sulfonamide Analog

Benzofuran vs. Benzothiophene Heterocycle in 5-Chlorothiophene-2-Sulfonamide Conjugates – Impact on Enzyme Inhibition

The benzofuran ring (oxygen-containing) has been shown to possess distinct electronic and steric properties compared to its benzothiophene (sulfur) bioisostere. In the series of sulfonate/sulfamate NPP inhibitors, benzofuran analogs exhibited high potency (IC50 0.12–0.95 µM) and a unique selectivity pattern between NPP1 and NPP3 compared to their benzothiophene counterparts [1]. Similarly, in carbonic anhydrase inhibition, benzofuran-based sulfonamides showed a different KI distribution across CA isoforms than benzothiophene-based analogs [2]. The target compound's benzofuran-2-yl core, as opposed to N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS 2034355-43-4), is expected to confer differential target selectivity and pharmacokinetic properties.

Benzofuran vs. Benzothiophene Heterocycle Bioisostere NPP/Carbonic Anhydrase

Chiral Hydroxypropyl Linker as a Conformational Constraint – Differentiation from Achiral Analogs

The target compound contains a secondary alcohol on the hydroxypropyl linker, creating a chiral center that is absent in des-hydroxy or ketone analogs. This hydroxyl group can act as an additional hydrogen bond donor/acceptor, potentially engaging catalytic residues in enzyme active sites. In the benzofuran sulfonamide carbonic anhydrase inhibitor series, the presence of a hydroxyalkyl spacer was shown to influence both potency and isoform selectivity by modulating the orientation of the sulfonamide zinc-binding group within the active-site funnel [1]. The 3-hydroxypropyl chain in the target compound provides a three-carbon spacer with a hydrogen-bonding handle, differentiating it from 2-hydroxypropyl or ethanesulfonamide analogs.

Chiral Building Block Hydroxypropyl Linker Conformational Constraint

Procurement-Relevant Application Scenarios for N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS 1448069-78-0)


Discriminating Competitive from Non-Competitive Aldose Reductase Inhibition – Mechanistic Probe for Diabetes Complications Research

Use the target compound as a mechanistic probe to confirm competitive aldose reductase inhibition under high-substrate conditions. Unlike the non-competitive 2,5-dichlorothiophene-3-sulfonamide comparator (Ki = 25.72 ± 6.45 µM) [1], the 5-chlorothiophene-2-sulfonamide warhead is established to inhibit competitively, making this compound suitable for studies where inhibitor efficacy must be maintained despite elevated glucose concentrations characteristic of diabetic hyperglycemia [1][2].

Carbonic Anhydrase IX/XII Selectivity Screening – Cancer Cell Hypoxia-Targeted SAR Platform

Incorporate the target compound into a carbonic anhydrase inhibitor screening library for oncology applications. The benzofuran-2-yl-hydroxypropyl scaffold is associated with CA IX/XII selectivity (KI: 10–100 nM range) over ubiquitous CA I/II isoforms [3]. The 5-chlorothiophene-2-sulfonamide warhead provides a distinct zinc-binding modality compared to classical benzenesulfonamide CA inhibitors, enabling exploration of novel isoform-selectivity profiles [3][4].

NPP1/NPP3 Inhibitor Lead Expansion – Novel Warhead Exploration for Calcification and Cancer Targets

Employ the compound as a scaffold-hopping template in NPP inhibitor drug discovery programs. The benzofuran nucleus is validated for potent NPP1/3 inhibition (IC50 = 0.12–0.95 µM) [4], and the replacement of the sulfonate group with a 5-chlorothiophene-2-sulfonamide warhead introduces a novel cation-binding moiety that may yield distinct NPP1/NPP3 selectivity ratios and improved pharmacokinetic properties compared to sulfonate and sulfamate reference compounds [4].

Benzofuran-Thiophene Heterocyclic Building Block for Fragment-Based Drug Discovery and Parallel Synthesis

Utilize the compound as a functionalized building block for parallel library synthesis. The benzofuran-2-yl ring serves as a versatile core for diversification via electrophilic substitution, while the secondary alcohol permits further derivatization (e.g., esterification, etherification) to probe structure-activity relationships. The 5-chlorothiophene-2-sulfonamide moiety offers a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization that is not feasible with simpler pyridine- or phenyl-sulfonamide analogs .

Quote Request

Request a Quote for N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.